r-Omeprazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Omeprazole is a proton pump inhibitor used to treat conditions where there is too much acid in the stomach. It is used to treat gastric and duodenal ulcers, erosive esophagitis, and gastroesophageal reflux disease (GERD) . It works by blocking the release of stomach acid .

Synthesis Analysis

The synthesis of Omeprazole involves several steps, including the use of various reagents and catalysts . The large-scale synthesis of Omeprazole is discussed in chapter three of a research paper .Molecular Structure Analysis

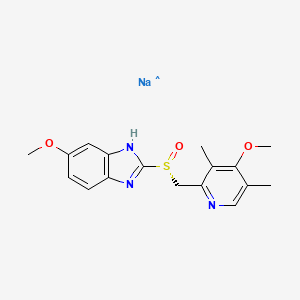

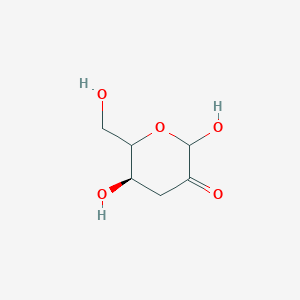

The molecular formula of r-Omeprazole is C17H19N3O3S . Its average mass is 345.416 Da and its monoisotopic mass is 345.114716 Da .Chemical Reactions Analysis

Omeprazole has been studied in various chemical reactions, including those involving aspirin . It has also been studied in the context of its conversion and the yield of its reactions .Physical and Chemical Properties Analysis

Omeprazole has a density of 1.4±0.1 g/cm3, a boiling point of 600.0±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . Its molar refractivity is 94.0±0.4 cm3 .Aplicaciones Científicas De Investigación

- Los investigadores han empleado varias técnicas analíticas cuantitativas para estimar la aspirina y el omeprazol en tabletas recientemente aprobadas por la FDA . Un método involucra el uso de la primera derivada de los espectros de relación para resolver los espectros superpuestos entre aspirina y omeprazol. Al dividir la primera derivada de los espectros de relación de mezclas de fármacos por un espectro de una solución estándar de omeprazol, se puede estimar la aspirina, y viceversa. Además, la densitometría de cromatografía en capa fina (TLC) con detección UV a 272 nm permite el análisis cuantitativo simultáneo de ambos fármacos. Los métodos propuestos se validaron y se aplicaron con éxito para analizar los fármacos en formas puras y farmacéuticas.

- Se ha llevado a cabo una investigación sobre el diseño, el desarrollo y la cinética de liberación del omeprazol (OME) a partir de formas de dosificación sólidas . Estas formulaciones se probaron para su resistencia en soluciones tampón de pH 4.5 y su velocidad de desintegración en un entorno similar al intestino delgado (pH 6.8). La comprensión del comportamiento de liberación del OME es crucial para optimizar los sistemas de administración de fármacos.

- Un estudio reciente utilizó el análisis de randomización mendeliana (MR) para explorar la relación causal subyacente entre omeprazol y OA . Al incorporar grandes conjuntos de datos, los investigadores intentaron arrojar luz sobre si el omeprazol influye en el riesgo de OA. Esta investigación contribuye a nuestra comprensión de las posibles asociaciones entre los inhibidores de la bomba de protones (PPI) como el omeprazol y la salud musculoesquelética.

Análisis Cuantitativo de Aspirina y Omeprazol en Preparaciones Farmacéuticas

Diseño y Cinética de Liberación de Omeprazol a Partir de Formas de Dosificación Sólida

Investigando la Relación Causal entre Omeprazol y Osteoartritis (OA)

Mecanismo De Acción

Target of Action

R-Omeprazole, also known as Omeprazole, is a proton pump inhibitor (PPI) that primarily targets the H+/K+ ATPase pump on gastric secretory cells . This pump is responsible for the final step in the production of gastric acid. By inhibiting this pump, Omeprazole effectively reduces the production of stomach acid .

Mode of Action

Omeprazole works by specifically inhibiting the H+/K+ ATPase system found at the secretory surface of gastric parietal cells . It forms a disulfide linkage to cysteine residues in the H+/K+ ATPase pump, resulting in the inhibition of acid secretion in the stomach . This effect ameliorates conditions such as gastroesophageal reflux and peptic ulcer disease .

Biochemical Pathways

Omeprazole affects the biochemical pathway involving the H+/K+ ATPase pump. By inhibiting this pump, it reduces gastric acid secretion, thereby increasing the pH within the stomach . This can lead to the amelioration of acid-related disorders. Furthermore, Omeprazole has been found to bind to a wide range of diverse proteins, indicating that it may have effects on multiple biochemical pathways .

Pharmacokinetics

Omeprazole is mainly metabolized by CYP2C19 and CYP3A4 . The pharmacokinetics of Omeprazole are time and dose-dependent . The CYP2C19 polymorphism was incorporated using in vitro data, which affects the metabolism and therefore the bioavailability of Omeprazole .

Result of Action

The primary result of Omeprazole’s action is the reduction of gastric acid secretion. This leads to the treatment of GERD associated conditions such as heartburn and gastric acid hypersecretion, and promotes healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .

Action Environment

The action of Omeprazole can be influenced by environmental factors such as the presence of food. For example, the pharmacokinetics and anti-gastric acid secretion of Omeprazole can be affected under fasting and fed conditions . Furthermore, the genetic makeup of an individual, specifically the presence of CYP2C19 polymorphisms, can influence the action, efficacy, and stability of Omeprazole .

Safety and Hazards

Omeprazole can cause kidney problems, diarrhea, and allergic skin reactions . It may also cause new or worsening symptoms of lupus . Long-term use of Omeprazole can lead to low levels of magnesium in your blood, which can cause tiredness, confusion, dizziness, muscle twitches, shakiness, and an irregular heartbeat .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

R-Omeprazole plays a significant role in biochemical reactions. It forms a disulfide linkage to cysteine residues in the H+/K+ ATPase pump on gastric secretory cells . This covalent linkage between the sole sulfur group of R-Omeprazole and selected cysteine residues of the pump protein results in inhibition of acid secretion in the stomach .

Cellular Effects

R-Omeprazole has a profound effect on various types of cells and cellular processes. It ameliorates gastroesophageal reflux and peptic ulcer disease by inhibiting acid secretion in the stomach .

Molecular Mechanism

The molecular mechanism of action of R-Omeprazole involves the formation of a highly stable complex that is not dependent on disulfide linkages between the drug and protein targets . It binds to multiple proteins and induces protein multimerization .

Temporal Effects in Laboratory Settings

In laboratory settings, R-Omeprazole-bound proteins are resistant to heat, detergents, and reducing agents . The reaction of R-Omeprazole occurs with cysteine-free proteins, is not fully inhibited by cysteine alkylation, and occurs at neutral pH .

Metabolic Pathways

R-Omeprazole is involved in the metabolic pathway that regulates gastric acid secretion. It interacts with the H+/K+ ATPase pump, a key enzyme in this pathway .

Propiedades

InChI |

InChI=1S/C17H19N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m1./s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAJOLFRLWQQQL-GJFSDDNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3NaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161796-77-6 |

Source

|

| Record name | 1H-Benzimidazole, 6-methoxy-2-[(R)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-, sodium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161796-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)

![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)

![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)